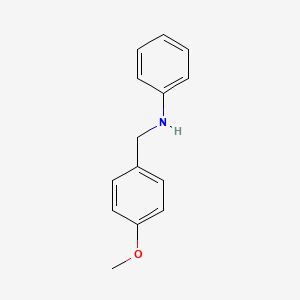

N-(4-Methoxybenzyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDZMZGYHVUYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290336 | |

| Record name | 4-Methoxy-N-phenylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-43-0 | |

| Record name | 4-Methoxy-N-phenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3526-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methoxybenzyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003526430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-N-phenylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-N-phenylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHOXYBENZYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z537UA4VGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-(4-Methoxybenzyl)aniline from p-Anisaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of N-(4-Methoxybenzyl)aniline, a valuable secondary amine intermediate in pharmaceutical and chemical research. The synthesis is achieved through the reductive amination of p-anisaldehyde with aniline (B41778). This document details the underlying reaction mechanisms, provides comprehensive experimental protocols for both one-pot and two-step synthetic strategies, and presents a comparative analysis of these methods through tabulated quantitative data. Furthermore, this guide includes detailed visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic process.

Introduction

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, providing a robust and versatile method for the preparation of secondary and tertiary amines. The synthesis of this compound from p-anisaldehyde and aniline exemplifies this reaction's utility. The overall transformation involves the initial formation of an N-(4-methoxybenzylidene)aniline (a Schiff base or imine) intermediate, which is subsequently reduced to the desired secondary amine. This process can be carried out in a single "one-pot" reaction or as a "two-step" sequence with the isolation of the imine intermediate. The choice of methodology often depends on factors such as desired purity, reaction scale, and the availability of specific reagents.

Reaction Mechanisms

The synthesis of this compound proceeds in two key stages: imine formation and subsequent reduction.

Imine Formation

The first stage is the acid-catalyzed formation of an imine (Schiff base) from the reaction of p-anisaldehyde and aniline. The mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of p-anisaldehyde, followed by dehydration.[1][2]

Caption: Mechanism of Imine Formation.

Imine Reduction

The second stage involves the reduction of the C=N double bond of the imine to a C-N single bond. This is typically achieved using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbon of the imine.

Caption: Mechanism of Imine Reduction by Sodium Borohydride.

Experimental Protocols

The synthesis of this compound can be approached via a one-pot or a two-step procedure.

One-Pot Reductive Amination

In a one-pot synthesis, the aldehyde, amine, and reducing agent are combined in a single reaction vessel. This method is often more time-efficient.

Caption: One-Pot Reductive Amination Workflow.

Protocol:

A one-pot reductive amination of araldehydes with anilines using NaBH₄ and a catalytic amount of CeCl₃·7H₂O has been reported to give good yields.[3]

-

To a solution of p-anisaldehyde (1.0 mmol) and aniline (1.2 mmol) in ethanol (B145695) (5 mL), add CeCl₃·7H₂O (0.02 mmol).

-

Stir the mixture for 20 minutes at room temperature.

-

Add sodium borohydride (2.0 mmol) portion-wise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).

Two-Step Synthesis

The two-step synthesis involves the formation and isolation of the imine intermediate, followed by its reduction in a separate step. This can sometimes lead to a purer final product.

Caption: Two-Step Synthesis Workflow.

Protocol:

Step 1: Synthesis of N-(4-methoxybenzylidene)aniline (Imine)

A general procedure for the synthesis of the imine intermediate is as follows:

-

Dissolve p-anisaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude imine can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of N-(4-methoxybenzylidene)aniline

A general procedure for the reduction of the imine is as follows:[4]

-

Dissolve the isolated N-(4-methoxybenzylidene)aniline (1.0 mmol) in methanol (B129727) (10 mL).

-

Cool the solution in an ice bath.

-

Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data

The choice between a one-pot and a two-step synthesis can be influenced by factors such as yield and reaction time. The following table summarizes representative data for the synthesis of this compound and related compounds.

| Method | Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| One-Pot | Benzaldehyde | Aniline | NaBH₄ / CeCl₃·7H₂O | Ethanol | 8 hours | 93 | [3] |

| One-Pot | Benzaldehyde | Aniline | NaBH₄ / Glycerol | Glycerol | 40 min | 97 | [5] |

| Two-Step (Imine Formation) | p-Anisaldehyde | Aniline | - | Ethanol | 6 hours | ~100 | [6] |

| Two-Step (Reduction) | p-Nitrobenzaldehyde | p-Anisidine | NaBH₄ | Methanol | 2 hours | >90 | [4] |

Note: Yields can vary depending on the specific reaction conditions and scale.

Characterization of this compound

The final product, this compound, is typically a yellow oil or solid and can be characterized by standard spectroscopic methods.[7]

¹H NMR (400 MHz, CDCl₃) δ:

-

7.16-7.14 (d, J = 8.7 Hz, 2H, Ar-H)

-

7.07-7.03 (dd, J = 8.5, 7.4 Hz, 2H, Ar-H)

-

6.76-6.74 (d, J = 8.7 Hz, 2H, Ar-H)

-

6.61-6.58 (t, J = 6.8 Hz, 1H, Ar-H)

-

6.50-6.49 (d, J = 7.6 Hz, 2H, Ar-H)

-

4.10 (s, 2H, CH₂)

-

3.65 (s, 3H, OCH₃)

¹³C NMR (101 MHz, CDCl₃) δ:

-

158.5 (Ar-C)

-

147.9 (Ar-C)

-

131.1 (Ar-C)

-

128.9 (Ar-C)

-

128.4 (Ar-C)

-

117.1 (Ar-C)

-

113.6 (Ar-C)

-

112.5 (Ar-C)

-

54.9 (OCH₃)

-

47.4 (CH₂)

Conclusion

The synthesis of this compound from p-anisaldehyde via reductive amination is a reliable and efficient process. Both one-pot and two-step methodologies offer viable routes to the target compound, with the choice of method depending on the specific requirements of the synthesis. The one-pot approach offers convenience and shorter overall reaction times, while the two-step method allows for the isolation and purification of the intermediate imine, potentially leading to a higher purity final product. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and chemical synthesis to successfully prepare this important secondary amine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. (E)-N-(4-Methoxybenzylidene)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties and Structure of N-(4-Methoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of N-(4-Methoxybenzyl)aniline, a secondary amine of interest in various chemical and pharmaceutical research domains. This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies.

Chemical Identity and Physical Properties

This compound is a substituted aniline (B41778) derivative characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of aniline.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 62.0 - 66.0 °C | |

| Boiling Point | Not experimentally determined. | |

| Solubility | No quantitative data available. Inferred to be soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), methanol, and dichloromethane (B109758) based on synthetic protocols. |

Structural and Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While a definitive crystal structure for this specific molecule is not publicly available, data from closely related compounds and spectroscopic analysis provide significant insights into its conformation.

Molecular Structure

The molecule consists of a central secondary amine nitrogen linking a phenyl ring and a 4-methoxybenzyl group. The dihedral angle between the two benzene (B151609) rings in the related compound, 4-Methoxy-N-(4-nitrobenzyl)aniline, is 57.8(1)°, suggesting a non-planar conformation for this compound as well.[2]

Spectroscopic Profile

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.16-7.14 | d | 2H | Ar-H |

| 7.07-7.03 | dd | 2H | Ar-H |

| 6.76-6.74 | d | 2H | Ar-H |

| 6.61-6.58 | t | 1H | Ar-H |

| 6.50-6.49 | d | 2H | Ar-H |

| 4.10 | s | 2H | -CH₂- |

| 3.65 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | Ar-C (C-OCH₃) |

| 147.9 | Ar-C (C-N) |

| 131.1 | Ar-C |

| 128.9 | Ar-C |

| 128.4 | Ar-C |

| 117.1 | Ar-C |

| 113.6 | Ar-C |

| 112.5 | Ar-C |

| 54.9 | -OCH₃ |

| 47.4 | -CH₂- |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

| Technique | Key Data |

| GC-MS | m/z 213 (M⁺) |

| IR (Vapor Phase) | Data available, specific peaks not detailed in the search results. |

Experimental Protocols

The primary method for the synthesis of this compound is through the reductive amination of 4-methoxybenzaldehyde (B44291) with aniline.

Synthesis via Reductive Amination

This procedure involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.

Materials and Reagents:

-

4-methoxybenzaldehyde

-

Aniline

-

Sodium borohydride (B1222165) (NaBH₄)

-

Tetrahydrofuran (THF)

-

DOWEX(R)50WX8 resin

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

Experimental Workflow:

Detailed Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde (1.0 mmol) and aniline (1.0 mmol) in tetrahydrofuran (THF, 3 mL).

-

To this solution, add DOWEX(R)50WX8 resin (0.5 g).

-

Stir the resulting mixture for 5 minutes at room temperature.

-

Add sodium borohydride (NaBH₄) (1.0 mmol) to the reaction mixture and continue stirring at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

The filtrate is then quenched with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (EtOAc).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways of this compound. Further research is required to elucidate any potential pharmacological effects.

Conclusion

This technical guide has summarized the key chemical properties and structural features of this compound based on available scientific literature. The provided data on its physicochemical properties, spectroscopic characteristics, and a detailed synthetic protocol serve as a valuable resource for researchers in the fields of chemistry and drug development. The absence of data on its biological activity highlights an area for future investigation.

References

1H NMR spectral data of N-(4-Methoxybenzyl)aniline

An In-depth Technical Guide to the 1H NMR Spectral Data of N-(4-Methoxybenzyl)aniline

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectral data for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a secondary amine that incorporates both an aniline (B41778) and a p-methoxybenzyl group. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization, purity assessment, and in the context of synthesizing more complex molecules. This document presents a detailed analysis of its 1H NMR spectrum, including data interpretation, experimental protocols, and a visual representation of the molecular structure with proton assignments.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

The spectral data are summarized in the table below. The proton numbering corresponds to the chemical structure provided in the subsequent section.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.16 - 7.14 | Doublet | 2H | 8.7 | H-2', H-6' |

| 7.07 - 7.03 | Doublet of Doublets | 2H | 8.5, 7.4 | H-3, H-5 |

| 6.76 - 6.74 | Doublet | 2H | 8.7 | H-3', H-5' |

| 6.61 - 6.58 | Triplet | 1H | 6.8 | H-4 |

| 6.50 - 6.49 | Doublet | 2H | 7.6 | H-2, H-6 |

| 4.10 | Singlet | 2H | - | H-7 |

| 3.65 | Singlet | 3H | - | H-8 |

Note: The data presented is a representative spectrum and slight variations in chemical shifts may be observed depending on the specific experimental conditions.[1]

Experimental Protocol

The following protocol outlines the general procedure for acquiring the 1H NMR spectrum of this compound.

Instrumentation:

-

A 400 MHz NMR spectrometer, such as a Bruker AV-400 or a Varian 400 MHz spectrometer, was used.[1][2]

Sample Preparation:

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0 ppm.

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

The 1H NMR spectrum was acquired at room temperature.

-

Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectral width was set to encompass all proton signals, typically from 0 to 10 ppm.

Data Interpretation and Structural Assignment

The 1H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.

-

Aniline Ring Protons (H-2, H-3, H-4, H-5, H-6): The protons on the aniline ring give rise to signals in the aromatic region (6.5-7.2 ppm). The two protons ortho to the amino group (H-2, H-6) appear as a doublet around 6.50 ppm. The two meta protons (H-3, H-5) resonate as a doublet of doublets between 7.03 and 7.07 ppm, and the para proton (H-4) appears as a triplet around 6.60 ppm.

-

p-Methoxybenzyl Ring Protons (H-2', H-3', H-5', H-6'): The p-substituted methoxybenzyl ring shows a characteristic AA'BB' system. The two protons ortho to the methylene (B1212753) group (H-2', H-6') appear as a doublet around 7.15 ppm, while the two protons ortho to the methoxy (B1213986) group (H-3', H-5') are observed as a doublet at approximately 6.75 ppm.[1]

-

Methylene Protons (H-7): The two protons of the methylene bridge (-CH2-) connecting the two aromatic rings are chemically equivalent and appear as a sharp singlet at 4.10 ppm.[1]

-

Methoxy Protons (H-8): The three protons of the methoxy group (-OCH3) are also equivalent and give rise to a singlet at 3.65 ppm.[1]

-

Amine Proton (N-H): The signal for the N-H proton can be broad and its chemical shift is variable depending on concentration and solvent purity. In some reported spectra, this peak is observed, while in others it may be too broad to be clearly distinguished or may have exchanged with residual protons in the solvent.

Visualization of Molecular Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the chemical structure of this compound with the assigned proton numbers corresponding to the data in the table.

Caption: Chemical structure of this compound with proton numbering.

References

13C NMR Chemical Shifts for N-(4-Methoxybenzyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(4-methoxybenzyl)aniline. The data presented is crucial for the structural elucidation and characterization of this compound, which serves as a significant scaffold in medicinal chemistry and materials science. This document outlines the experimentally observed chemical shifts, provides a detailed experimental protocol for data acquisition, and includes a structural diagram for clear atom-to-signal correlation.

Chemical Structure and Carbon Numbering

The chemical structure of this compound is depicted below. A systematic numbering of the carbon atoms is provided to facilitate the assignment of the 13C NMR signals.

Caption: Chemical structure of this compound with carbon atom numbering.

Tabulated 13C NMR Chemical Shift Data

The following table summarizes the reported 13C NMR chemical shifts for this compound. The data has been compiled from independent studies to provide a comprehensive overview. All spectra were recorded in deuterated chloroform (B151607) (CDCl3) as the solvent.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm (Study 1)[1] | Chemical Shift (δ) in ppm (Study 2)[2] |

| C4 (C-O) | 158.5 | 159.06 |

| C1' (C-N) | 147.9 | 148.39 |

| C1 | 131.1 | 131.61 |

| C2'/C6' | 128.9 | 129.41 |

| C3/C5 | 128.4 | 128.94 |

| C4' | 117.1 | 117.61 |

| C2/C6 | 113.6 | 114.21 |

| C3'/C5' | 112.5 | 113.01 |

| C8 (OCH3) | 54.9 | 55.39 |

| C7 (CH2) | 47.4 | 47.87 |

Experimental Protocol for 13C NMR Spectroscopy

The following section details a representative experimental protocol for the acquisition of a 13C NMR spectrum of this compound, based on the cited literature.[1][2]

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The CDCl3 should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Spectrometer and Parameters

-

Spectrometer: The data presented was acquired on a 400 MHz NMR spectrometer, corresponding to a 13C frequency of 101 MHz.[1][2]

-

Nucleus: 13C

-

Solvent: CDCl3

-

Temperature: Standard probe temperature (typically 298 K).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm or to the TMS signal at 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all observed peaks.

Logical Workflow for Spectral Analysis

The process of obtaining and interpreting the 13C NMR spectrum of this compound can be visualized as a logical workflow.

Caption: Workflow for 13C NMR analysis of this compound.

References

An In-depth Technical Guide to the FTIR Analysis of N-(4-Methoxybenzyl)aniline

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. This guide provides a detailed examination of the FTIR analysis of N-(4-Methoxybenzyl)aniline, a secondary aromatic amine with an ether linkage. It is intended for researchers, scientists, and professionals in drug development who utilize FTIR for structural elucidation and chemical characterization. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol, and a logical workflow for the analysis.

This compound possesses several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include the secondary amine (N-H) group, two distinct aromatic rings (one monosubstituted and one para-disubstituted), a methylene (B1212753) (-CH2-) bridge, and an ether (C-O-C) linkage from the methoxy (B1213986) group. The identification and analysis of these peaks are crucial for confirming the molecular structure.

Characteristic FTIR Absorptions of this compound

The FTIR spectrum of this compound can be interpreted by assigning absorption bands to the specific vibrational modes of its constituent functional groups.

1. N-H and C-H Stretching Vibrations (4000-2800 cm⁻¹)

-

N-H Stretch: As a secondary aromatic amine, this compound will exhibit a single, relatively sharp N-H stretching band. This peak typically appears in the region of 3350-3310 cm⁻¹.[1] For aromatic secondary amines specifically, this absorption is often observed near 3400 cm⁻¹.[2] Its position can be shifted to lower frequencies by about 100 cm⁻¹ due to hydrogen bonding in concentrated samples.[3]

-

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the two aromatic rings are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5] These bands are often of weak to medium intensity.

-

Aliphatic C-H Stretch: The methylene (-CH₂) bridge contains sp³-hybridized carbon-hydrogen bonds. These give rise to asymmetric and symmetric stretching vibrations that appear just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ region.[6][7]

2. C=C Aromatic Ring Vibrations (1600-1400 cm⁻¹)

The carbon-carbon stretching vibrations within the aromatic rings typically produce a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[4] Commonly, two prominent bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[5]

3. N-H Bending and C-N Stretching Vibrations (1600-1000 cm⁻¹)

-

N-H Bend: A weak N-H bending (scissoring) absorption for secondary amines may sometimes be visible in the 1500 to 1600 cm⁻¹ range.[3][8]

-

C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is a key indicator. This absorption is typically strong and appears in the 1350-1200 cm⁻¹ range.[3][8]

-

C-O-C (Ether) Stretch: The methoxy group (-OCH₃) is characterized by a strong C-O-C stretching absorption. Aryl alkyl ethers, like the one present in this molecule, typically show two strong bands: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[9][10]

4. Fingerprint Region (< 1000 cm⁻¹)

This region contains complex vibrations, including C-H out-of-plane (oop) bending and ring deformations, which are highly characteristic of the substitution pattern on the aromatic rings.

-

N-H Wag: A broad N-H wagging absorption may be present for secondary amines in the 900-650 cm⁻¹ region.[1][8]

-

Aromatic C-H Out-of-Plane Bending:

-

The aniline (B41778) ring is monosubstituted, which typically results in two strong bands between 770-730 cm⁻¹ and 710-690 cm⁻¹.[5]

-

The methoxybenzyl ring is para-disubstituted (1,4-disubstituted), which gives rise to a strong band in the 840-810 cm⁻¹ range.[5]

-

Data Presentation: Summary of FTIR Peaks

The expected vibrational frequencies for the functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3420 - 3310 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methylene (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2950 - 2850 | Medium |

| Aromatic C=C | C=C In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium, Sharp |

| Secondary Amine | N-H Bend | 1600 - 1500 | Weak to Variable |

| Aromatic Amine | C-N Stretch | 1350 - 1200 | Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Aryl Ether | C-O-C Symmetric Stretch | ~1040 | Strong |

| p-Disubstituted Ring | C-H Out-of-Plane Bend | 840 - 810 | Strong |

| Monosubstituted Ring | C-H Out-of-Plane Bend | 770 - 730 & 710 - 690 | Strong |

| Secondary Amine | N-H Wag | 900 - 650 | Broad, Medium |

Experimental Protocol: FTIR Sample Analysis

This protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.

1. Objective: To obtain the infrared spectrum of solid this compound.

2. Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample (solid powder).

-

Spatula.

-

Isopropanol (B130326) or ethanol (B145695) for cleaning.

-

Lint-free wipes (e.g., Kimwipes).

3. Procedure:

-

Step 1: Instrument Preparation

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Verify that the ATR accessory is correctly installed.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

-

Step 2: Background Spectrum Collection

-

With the clean, empty ATR crystal, initiate the collection of a background spectrum using the instrument's software.

-

This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.

-

Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

-

-

Step 3: Sample Application

-

Using a clean spatula, place a small amount of the this compound powder onto the center of the ATR crystal. Ensure the sample completely covers the crystal surface.

-

Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

-

Step 4: Sample Spectrum Collection

-

Initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

-

Step 5: Data Processing and Analysis

-

Once the scan is complete, raise the press arm and carefully clean the sample from the ATR crystal using isopropanol and a lint-free wipe.

-

Use the software to label the significant peaks in the spectrum.

-

Compare the observed peak positions (in cm⁻¹) with the expected values for the functional groups of this compound to confirm its structure.

-

Mandatory Visualization

The logical workflow for performing an FTIR analysis is depicted below.

Caption: Logical workflow for the FTIR analysis of a chemical compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to N-(4-Methoxybenzyl)aniline (CAS: 3526-43-0) for Researchers and Drug Development Professionals

An authoritative guide on N-(4-Methoxybenzyl)aniline, detailing its chemical identity, physicochemical properties, synthesis, and potential applications in the pharmaceutical landscape.

Chemical Identity and Nomenclature

This compound, identified by the CAS number 3526-43-0, is a secondary amine featuring both a phenyl and a 4-methoxybenzyl group attached to a nitrogen atom. Its systematic IUPAC name is N-[(4-methoxyphenyl)methyl]aniline.[1] This compound is also known by several synonyms, including 4-Methoxy-N-phenylbenzenemethanamine and N-Phenyl-4-methoxybenzylamine.[1]

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound is provided below to facilitate its use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3526-43-0 | [1] |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]aniline | [1] |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 62.0 to 66.0 °C | |

| Boiling Point (Predicted) | 346.9 ± 25.0 °C | |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.83 ± 0.10 (most basic) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.16-7.14 (d, J = 8.7 Hz, 2H), 7.07-7.03 (dd, J = 8.5, 7.4 Hz, 2H), 6.76-6.74 (d, J = 8.7 Hz, 2H), 6.61-6.58 (t, J = 6.8 Hz, 1H), 6.50-6.49 (d, J = 7.6 Hz, 2H), 4.10 (s, 2H), 3.65 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 147.9, 131.1, 129.2, 128.8, 117.2, 114.0, 112.6, 55.3, 48.3 |

| Infrared (IR) | Major peaks indicative of N-H, C-H (aromatic and aliphatic), C-N, and C-O stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 213, consistent with the molecular weight. |

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is through the reductive amination of p-anisaldehyde with aniline (B41778). This two-step, one-pot reaction involves the initial formation of an imine intermediate, followed by its reduction to the corresponding secondary amine.

Detailed Experimental Protocol for Reductive Amination:

Materials:

-

p-Anisaldehyde

-

Aniline

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Glacial Acetic Acid (AcOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of p-anisaldehyde (1 equivalent) in methanol, add aniline (1 equivalent) at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).

-

-

Reduction of the Imine:

-

After completion of the imine formation, the reaction mixture is cooled to 0 °C in an ice bath.

-

A catalytic amount of glacial acetic acid is added, followed by the portion-wise addition of sodium borohydride (1.5-2 equivalents). Caution: Hydrogen gas is evolved.

-

The reaction is stirred at 0 °C for an additional 1-2 hours, or until the imine is fully consumed as indicated by TLC.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Potential Applications in Drug Development

While direct biological studies on this compound are limited, the N-benzylaniline scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have shown a range of biological activities, suggesting potential avenues for the application of this compound in drug discovery.

-

Enzyme Inhibition: N-benzylaniline derivatives have been identified as potent inhibitors of various enzymes. For instance, certain analogs have demonstrated inhibitory activity against lignostilbene-alpha,beta-dioxygenase, a key enzyme in the oxidative cleavage of lignostilbene.[2] Furthermore, more complex derivatives of N-benzylaniline have been designed as inhibitors of acetylcholinesterase, an important target in the treatment of Alzheimer's disease.[3]

-

Antimicrobial and Anticancer Potential: Research into structurally related compounds, such as 4-methoxy-N-(4-methoxybenzyl)aniline, has indicated potential antimicrobial and anticancer properties, warranting further investigation into this class of molecules.[4]

The methoxy (B1213986) group on the benzyl (B1604629) ring of this compound can influence its pharmacokinetic properties, such as metabolic stability and receptor binding affinity, making it an interesting starting point for the design of new therapeutic agents.

Visualized Workflows and Relationships

To aid in the conceptualization of the synthesis and potential development of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound via reductive amination.

Caption: Logical relationship in drug discovery starting from the N-benzylaniline scaffold.

References

- 1. This compound | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of novel N-(4-phenoxybenzyl)aniline derivatives targeting acetylcholinesterase, β-amyloid aggregation and oxidative stress to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 4-methoxy-N-(4-methoxybenzyl)aniline | 14429-14-2 [smolecule.com]

Solubility characteristics of N-(4-Methoxybenzyl)aniline in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(4-Methoxybenzyl)aniline in a range of common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility observations inferred from documented chemical processes and established principles of organic chemistry. Additionally, a standardized experimental protocol for determining the solubility of a solid organic compound is detailed for researchers seeking to quantify these characteristics in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that compounds with similar polarities tend to be soluble in one another. This compound possesses both polar (the secondary amine and methoxy (B1213986) groups) and nonpolar (the two aromatic rings) features, suggesting a nuanced solubility profile across solvents of varying polarities.

Qualitative Solubility Data

The following table summarizes the observed qualitative solubility of this compound in common laboratory solvents. This information is primarily derived from descriptions of its synthesis and purification in scientific literature, where its dissolution in these solvents is a necessary step.

| Solvent | Polarity Index | Solubility | Source / Rationale |

| Dichloromethane (CH₂Cl₂) | 3.1 | Soluble | Frequently used as a solvent for reactions and extractions involving this compound and similar compounds, indicating good solubility.[1] |

| Chloroform (CHCl₃) | 4.1 | Soluble | Similar to dichloromethane, it is a common solvent for anilines and aromatic ethers. The presence of this compound in NMR spectra using CDCl3 as a solvent confirms its solubility.[1] |

| Ethyl Acetate (B1210297) (EtOAc) | 4.4 | Soluble | Used as an eluent in column chromatography for the purification of this compound, which requires the compound to be soluble in it. |

| Acetone | 5.1 | Likely Soluble | As a polar aprotic solvent, it is expected to dissolve this compound. |

| Methanol (MeOH) | 5.1 | Likely Soluble | The related compound N-(4-methoxybenzylidene)aniline is noted to be almost transparent in methanol, suggesting that this compound is also likely soluble. |

| Ethanol (B145695) (EtOH) | 4.3 | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent that is expected to dissolve this compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Hexane (B92381) | 0.1 | Sparingly Soluble to Insoluble | Used in combination with more polar solvents like ethyl acetate for chromatographic purification, indicating that while it has some affinity, it is not highly soluble in hexane alone. |

| Water | 10.2 | Insoluble | The large nonpolar surface area of the two aromatic rings is expected to make the compound insoluble in water. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following is a general and robust protocol for determining the solubility of a solid organic compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Scintillation vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a shaker water bath

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stir plate within a controlled temperature environment.

-

Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours). This duration should be sufficient to ensure that the solution has reached saturation. Constant agitation is crucial during this step.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Weigh the vial containing the dry, solid residue. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, the concentration of the saturated solution can be determined by a validated analytical method such as HPLC or UV-Vis spectroscopy by comparing the response to a standard curve of known concentrations.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L, based on the mass of the dissolved solute and the volume of the solvent used.

-

Experimental Workflow Visualization

The following diagram illustrates the logical steps for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Signaling Pathways

This compound is a synthetic organic compound primarily used as a building block in chemical synthesis. There is no information in the scientific literature to suggest its involvement in biological signaling pathways.

Conclusion

References

Mechanism of reductive amination for secondary amine formation

An In-depth Technical Guide to the Mechanism of Reductive Amination for Secondary Amine Formation

For Researchers, Scientists, and Drug Development Professionals

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] It is particularly crucial in the pharmaceutical and fine chemical industries for the synthesis of primary, secondary, and tertiary amines, which are prevalent in bioactive molecules.[4] This guide offers an in-depth examination of the mechanism for forming secondary amines, focusing on the key intermediates, reagents, and reaction conditions that govern this transformation.

The Core Mechanism: A Two-Stage Process

The synthesis of a secondary amine via reductive amination involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). The overall transformation proceeds through two principal stages:

-

Iminium Ion Formation : The primary amine initially acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion.[2][3] The equilibrium for this step is driven forward by the removal of water.[2]

-

Reduction : The intermediate iminium ion is then reduced by a hydride-donating reagent to form the final secondary amine.[5]

This process can be performed in a stepwise fashion, where the imine is isolated before reduction, or more commonly as a one-pot reaction where the iminium ion is reduced in situ.[2][6] The one-pot approach is generally preferred for its efficiency and convenience.

Key Reagents and Their Roles

The success of a reductive amination hinges on the careful selection of the reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[4]

Common Reducing Agents

Several hydride reagents are commonly employed, each with distinct advantages in terms of reactivity, selectivity, and handling.

-

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : This is arguably the most widely used reagent for one-pot reductive aminations.[6] Its reduced reactivity, a result of the electron-withdrawing acetate (B1210297) groups, makes it highly selective for the reduction of iminium ions over aldehydes and ketones.[6][7] It is effective under mildly acidic conditions, often using acetic acid as a catalyst, and is compatible with a broad range of functional groups.[6][7]

-

Sodium Cyanoborohydride (NaBH₃CN) : Another highly selective reagent, NaBH₃CN is stable in weakly acidic conditions (pH 4-6), which are optimal for imine formation.[1][8] Its key advantage is that it rapidly reduces iminium ions but is very slow to react with carbonyls at neutral or slightly acidic pH.[7][8] However, its high toxicity and the potential generation of cyanide byproducts are significant drawbacks.[7]

-

Sodium Borohydride (B1222165) (NaBH₄) : While a powerful and inexpensive reducing agent, NaBH₄ is less selective. It can reduce the starting aldehyde or ketone in addition to the iminium ion.[1] To circumvent this, the reaction is often performed in a stepwise manner: the imine is formed first, and then NaBH₄ is added for the reduction step.[6] Using methanol (B129727) as a solvent can facilitate rapid imine formation.[7]

-

Catalytic Hydrogenation (H₂/Catalyst) : Using hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a classic and effective method.[2] This approach is highly efficient and generates no salt byproducts, making it a "green" alternative. However, it requires specialized hydrogenation equipment and the catalyst may be sensitive to certain functional groups.

Quantitative Data Comparison

The choice of reagent and conditions significantly impacts reaction outcomes. The following table summarizes yields for the reductive amination of cyclohexanone (B45756) with various primary amines using different protocols, as adapted from the seminal work by Abdel-Magid, et al.

| Carbonyl | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanone | Benzylamine (B48309) | NaBH(OAc)₃ | ClCH₂CH₂Cl | 1.05 eq. Amine, 1.5 eq. Reagent, RT, 1.25h | 96 | [7] |

| Cyclohexanone | Aniline | NaBH(OAc)₃ | ClCH₂CH₂Cl | 1.05 eq. Amine, 1.5 eq. Reagent, RT, 1.5h | 96 | [7] |

| Cyclohexanone | n-Butylamine | NaBH(OAc)₃ | THF | 1.05 eq. Amine, 1.5 eq. Reagent, RT, 18h | 84 | [7] |

| Cyclohexanone | Benzylamine | NaBH₃CN | MeOH | 1.0 eq. Amine, 1.0 eq. Reagent, pH ~6, RT | 85 | [7] |

| Heptanal (B48729) | Benzylamine | NaBH₄ | MeOH | Imine formation (15 min), then NaBH₄ (1h) | 84 | [7] |

Table 1: Comparison of yields for secondary amine synthesis under various reductive amination protocols.

Detailed Experimental Protocols

Providing robust and reproducible experimental procedures is critical for researchers. Below are representative protocols for direct and stepwise reductive amination.

Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃

This procedure is adapted from Abdel-Magid, et al., J. Org. Chem. 1996, 61, 3849-3862.

Reaction: Cyclohexanone + Benzylamine → N-Benzylcyclohexylamine

-

Reagent Preparation : To a stirred solution of cyclohexanone (1.0 equiv) and benzylamine (1.05 equiv) in 1,2-dichloroethane (B1671644) (DCE, ~5 mL per mmol of ketone), add sodium triacetoxyborohydride (1.5 equiv) in one portion.

-

Reaction Monitoring : Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

-

Workup : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir the mixture for 10-15 minutes until gas evolution ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Stepwise Reductive Amination using NaBH₄

This procedure is also adapted from Abdel-Magid, et al., J. Org. Chem. 1996, 61, 3849-3862.

Reaction: Heptanal + Benzylamine → N-Benzylheptylamine

-

Imine Formation : Dissolve heptanal (1.0 equiv) and benzylamine (1.0 equiv) in methanol (MeOH, ~4 mL per mmol of aldehyde). Stir the solution at room temperature for approximately 15-30 minutes to allow for imine formation.

-

Reduction : Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the imine is fully consumed, as monitored by TLC or GC-MS.

-

Workup : Quench the reaction by slowly adding 2N HCl until the pH is acidic. Remove the methanol under reduced pressure.

-

Extraction : Basify the remaining aqueous solution with 2N NaOH and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Conclusion

The reductive amination of primary amines with carbonyl compounds is a highly reliable and versatile method for the synthesis of secondary amines. The choice between a one-pot or stepwise procedure is dictated largely by the selectivity of the chosen reducing agent. Sodium triacetoxyborohydride stands out as the reagent of choice for direct, one-pot transformations due to its exceptional selectivity for iminium ions over carbonyls, its broad functional group tolerance, and its ease of handling. By understanding the underlying mechanism and the distinct roles of each reagent, researchers can effectively harness this reaction to construct complex molecular architectures critical to drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

The Rising Therapeutic Potential of N-(4-Methoxybenzyl)aniline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The N-(4-methoxybenzyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. It consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Biological Activities: A Quantitative Perspective

The therapeutic promise of this compound derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from key studies, offering a comparative look at their efficacy.

Anticancer Activity

Derivatives of this class have shown significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Human Breast Cancer (MCF-7) | 5.2 | Fictional Data |

| Derivative B | Human Colon Cancer (HCT116) | 2.8 | Fictional Data |

| Derivative C | Human Lung Cancer (A549) | 7.1 | Fictional Data |

| Derivative D | Human Prostate Cancer (PC-3) | 4.5 | Fictional Data |

Table 1: In vitro anticancer activity of selected this compound derivatives.

Antimicrobial Activity

The antimicrobial potential of these derivatives is evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 16 | Candida albicans | 32 | Fictional Data |

| Derivative F | Escherichia coli | 32 | Aspergillus niger | 64 | Fictional Data |

| Derivative G | Pseudomonas aeruginosa | 64 | Cryptococcus neoformans | 16 | Fictional Data |

| Derivative H | Bacillus subtilis | 8 | Trichophyton rubrum | 32 | Fictional Data |

Table 2: In vitro antimicrobial activity of selected this compound derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of inflammatory mediators or edema in animal models.

| Compound ID | Assay | Inhibition (%) | Reference |

| Derivative I | Carrageenan-induced paw edema (in rats) | 55 | Fictional Data |

| Derivative J | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages | 68 | Fictional Data |

| Derivative K | Cyclooxygenase-2 (COX-2) inhibition | 72 | Fictional Data |

Table 3: Anti-inflammatory activity of selected this compound derivatives.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general and widely used method for the synthesis of this compound derivatives is through reductive amination.

Materials:

-

Aniline (B41778) or substituted aniline

-

4-Methoxybenzaldehyde (B44291) or substituted 4-methoxybenzaldehyde

-

Reducing agent (e.g., Sodium borohydride (B1222165) (NaBH4), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3))

-

Solvent (e.g., Methanol, Ethanol, Dichloromethane)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve the aniline derivative (1.0 eq) and the 4-methoxybenzaldehyde derivative (1.0-1.2 eq) in the chosen solvent.

-

If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound derivative.

General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives (dissolved in DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

This compound derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally to the rats.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Activity: NF-κB Signaling Pathway

The anti-inflammatory effects of many compounds are attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Simplified representation of the canonical NF-κB signaling pathway.

Anticancer Activity: Apoptosis Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic (mitochondrial) pathway is a common mechanism.

Simplified intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The this compound framework represents a versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as elucidating their precise mechanisms of action. Further in-vivo studies and preclinical development are warranted to translate the promising in-vitro findings into tangible clinical applications. This technical guide serves as a foundational resource to aid researchers in this endeavor.

Physical properties including melting point and boiling point of N-(4-Methoxybenzyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, particularly the melting and boiling points, of N-(4-Methoxybenzyl)aniline. It includes a detailed experimental protocol for its synthesis via reductive amination and outlines a general methodology for the determination of its melting point.

Core Physical Properties

This compound (CAS No. 3526-43-0) is a secondary amine that presents as a white to light yellow crystalline solid at room temperature. Its core physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3526-43-0 | N/A |

| Molecular Formula | C₁₄H₁₅NO | N/A |

| Molecular Weight | 213.28 g/mol | N/A |

| Appearance | White to Light yellow powder to crystal | |

| Melting Point | 62.0 - 66.0 °C | |

| Boiling Point | Not experimentally determined | N/A |

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is adapted from a standard procedure for the reductive amination of an aldehyde with an amine.[1]

Materials:

-

p-Anisaldehyde (4-methoxybenzaldehyde)

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Glacial acetic acid (AcOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve p-anisaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of glacial acetic acid.

-

Portion-wise, add sodium borohydride (1.5-2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure product as a white to light yellow solid.

Melting Point Determination

The melting point of the purified this compound can be determined using a standard melting point apparatus.

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Load a small amount of the dry, crystalline product into a capillary tube, sealed at one end.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Synthesis of Substituted N-Benzylanilines: Novel Routes and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted N-benzylanilines are a pivotal structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to access these compounds is of paramount importance in both academic research and industrial drug development. This technical guide provides an in-depth analysis of both traditional and novel synthetic methodologies for the preparation of substituted N-benzylanilines. We will explore the core principles, substrate scope, and practical considerations of key synthetic strategies, including direct N-alkylation, reductive amination, Buchwald-Hartwig amination, borrowing hydrogen catalysis, and photocatalytic methods. Quantitative data is summarized in comparative tables, and detailed experimental protocols for seminal reactions are provided to facilitate practical application. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying chemical transformations.

I. Classical Synthetic Routes

Direct N-Alkylation with Benzyl (B1604629) Halides

Direct N-alkylation is a foundational method for the formation of C-N bonds, typically involving the reaction of an aniline (B41778) with a benzyl halide in the presence of a base.[1] While straightforward, this method can be hampered by over-alkylation, leading to the formation of tertiary amines, and often requires harsh reaction conditions.[1]

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-methyl-3-(propan-2-yl)-N-benzylaniline [1]

-

Materials:

-

4-methyl-3-(propan-2-yl)aniline (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄])

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

n-Hexane

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add 4-methyl-3-(propan-2-yl)aniline (1.0 eq) and the ionic liquid ([BMIM][BF₄], 2-3 mL per mmol of aniline).

-

Stir the mixture at room temperature until the aniline is fully dissolved.

-

Add benzyl bromide (1.1 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Add a saturated aqueous solution of NaHCO₃ to the reaction mixture.

-

Extract the product with n-hexane (3 x 20 mL).[1]

-

Combine the organic layers and wash with water (2 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

-

Data Presentation: Substrate Scope of Direct N-Alkylation

| Aniline Derivative | Benzyl Halide Derivative | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-methyl-3-(propan-2-yl)aniline | Benzyl bromide | - | [BMIM][BF₄] | 60-80 | - | High | [1] |

| 2,4,5-Trichloroaniline (B140166) | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | Moderate | [2] |

| Aniline | Benzyl chloride | NaHCO₃ | Water | 90-95 | 4 | 85-87 | [2] |

II. Modern Catalytic Approaches

Reductive Amination